Rucaparib - 459868-92-9

Rucaparib

Catalog Number: EVT-287987
CAS Number: 459868-92-9
Molecular Formula: C19H21FN3O5P
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rucaparib is a potent, orally available small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. [, , , , , , ] It selectively inhibits PARP-1, PARP-2, and PARP-3, playing a crucial role in scientific research, particularly in the field of cancer biology. [, , ] Rucaparib is currently being investigated for its potential in treating tumors associated with homologous recombination repair deficiency (HRD). [, , , , ]

Mechanism of Action

Rucaparib exerts its effects primarily through the concept of synthetic lethality, targeting cancer cells with deficiencies in homologous recombination repair (HRR) pathways, particularly those with BRCA1/2 mutations. [, , , , , ]

Inhibition of PARP Enzymes:

Rucaparib potently inhibits PARP-1, PARP-2, and PARP-3 enzymes. [, ] PARP enzymes play a crucial role in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks. By inhibiting PARP, Rucaparib prevents the repair of these breaks, leading to the accumulation of DNA damage. [, ]

Immunomodulatory Effects:

Research suggests Rucaparib might also activate the STING pathway, leading to the production of type I interferon and enhancing antitumor immune responses. [] This finding suggests a potential for Rucaparib in combination with immune checkpoint inhibitors.

Applications

Preclinical Studies:

  • Identifying Sensitive Cancer Types: Rucaparib has shown promising preclinical activity in various cancers with HRD, including breast, ovarian, prostate, and glioblastoma. [, , , , , ]
  • Exploring Synergistic Therapies: Rucaparib has demonstrated synergistic potential in combination with other anticancer agents, such as PI3K inhibitors, PD-1/PD-L1 inhibitors, and imipridones. [, , ]
  • Understanding Mechanisms of Resistance: Research is ongoing to understand the mechanisms of resistance to Rucaparib, which could inform the development of strategies to overcome resistance. []

Clinical Trials:

  • Evaluating Efficacy in Various Cancers: Numerous clinical trials are investigating the efficacy and safety of Rucaparib in various cancers, including ovarian, breast, prostate, and urothelial carcinomas. [, , , , , ]
  • Assessing Maintenance Therapy: Rucaparib is being evaluated as a maintenance therapy in patients with recurrent ovarian cancer and in the frontline setting for newly diagnosed ovarian cancer. [, , ]
  • Determining Optimal Treatment Combinations: Several clinical trials are underway to determine the optimal combinations of Rucaparib with other therapies, such as immune checkpoint inhibitors. [, , ]
Future Directions
  • Expanding to Other Cancers: Given its mechanism of action, Rucaparib holds potential for treating other cancers with HRD, including those with mutations in non-BRCA HRR genes. [, ]
  • Developing Biomarkers for Response Prediction: Further research is needed to identify robust biomarkers that can accurately predict which patients will benefit most from Rucaparib treatment. [, ]
  • Overcoming Resistance Mechanisms: Strategies to overcome or circumvent resistance to Rucaparib, potentially through combination therapies or development of next-generation PARP inhibitors, require further investigation. []

Properties

CAS Number

459868-92-9

Product Name

Rucaparib phosphate

IUPAC Name

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid

Molecular Formula

C19H21FN3O5P

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4)

InChI Key

FCCGJTKEKXUBFZ-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

AG14699 (as phosphate salt); AG 14699; AG-14699; AG014447 (as free base); AG-014447; AG 014447; PF01367338; PF-01367338; PF 01367338; Rucaparib; Rubraca;

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.